N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

CAS No.: 2034558-14-8

Cat. No.: VC5944701

Molecular Formula: C24H31N3OS

Molecular Weight: 409.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034558-14-8 |

|---|---|

| Molecular Formula | C24H31N3OS |

| Molecular Weight | 409.59 |

| IUPAC Name | N-benzhydryl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |

| Standard InChI | InChI=1S/C24H31N3OS/c28-24(27-15-7-14-26(16-17-27)22-12-18-29-19-13-22)25-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,22-23H,7,12-19H2,(H,25,28) |

| Standard InChI Key | UNGURXZGOQTQOI-UHFFFAOYSA-N |

| SMILES | C1CN(CCN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4CCSCC4 |

Introduction

Chemical Structure and Nomenclature

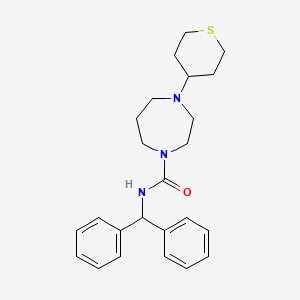

The compound’s IUPAC name, N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide, reflects its three primary components:

-

1,4-Diazepane core: A seven-membered saturated ring containing two nitrogen atoms at positions 1 and 4.

-

Thian-4-yl substituent: A tetrahydrothiopyran-4-yl group (a six-membered sulfur-containing ring) attached to the diazepane’s 4-position.

-

Diphenylmethyl carboxamide: A benzhydryl group linked via a carboxamide bond to the diazepane’s 1-position nitrogen.

The molecular formula is C25H29N3OS, yielding a molecular weight of 419.58 g/mol. Key structural features include:

-

Stereochemistry: The diazepane and thiane rings introduce potential stereocenters, though the compound’s achirality depends on synthetic routes .

-

Hydrogen bonding capacity: The carboxamide group contributes one hydrogen bond donor and two acceptors, influencing solubility and target interactions .

Synthesis and Manufacturing

Diazepane Ring Formation

The 1,4-diazepane core is typically synthesized via cyclization reactions. A representative method involves:

-

Cyclocondensation: Reacting a diaminoalkane with a carbonyl source under acidic conditions. For example, tetrahydrothiopyran-4-one reacts with sodium azide in concentrated HCl to form thiazepane intermediates .

-

Ring expansion: Modifying smaller heterocycles (e.g., piperidines) through azide-mediated expansions, as demonstrated in the synthesis of 1,4-thiazepan-5-one .

Thian-4-yl Substitution

Introducing the thian-4-yl group involves nucleophilic substitution or coupling reactions:

-

Friedel-Crafts alkylation: Using tetrahydrothiopyran-4-one with Lewis acids (e.g., TMSOTf) to attach the thiane ring to the diazepane core.

-

Grignard reactions: Organometallic reagents can add to carbonyl groups, followed by reduction to achieve the saturated thiane structure .

Carboxamide Functionalization

The diphenylmethyl carboxamide is introduced via:

-

Acylation: Treating the diazepane’s primary amine with diphenylmethyl isocyanate.

-

Coupling reactions: Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate diphenylmethyl carboxylic acid derivatives to the diazepane .

Example Synthesis Protocol

-

Step 1: React tetrahydrothiopyran-4-one (5.14 g) with sodium azide (4.31 g) in conc. HCl (20 mL) at 0°C, then stir at room temperature for 4 hours .

-

Step 2: Neutralize with Na2CO3, extract with chloroform, and purify via recrystallization (yield: 62%) .

-

Step 3: Couple the intermediate with diphenylmethyl isocyanate using toluene-4-sulfonic acid as a catalyst.

Physicochemical Properties

Key properties were extrapolated from structural analogs :

| Property | Value |

|---|---|

| Molecular Weight | 419.58 g/mol |

| logP (Lipophilicity) | 4.2 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 72.5 Ų |

| Solubility (logSw) | -3.8 (poor aqueous solubility) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume